molecular formula C9H5NO4 B181560 2-Nitro-1,3-indandione CAS No. 3674-33-7

2-Nitro-1,3-indandione

Cat. No. B181560
CAS RN: 3674-33-7
M. Wt: 191.14 g/mol
InChI Key: CJGMVHVKJXBIDT-UHFFFAOYSA-N
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Description

2-Nitro-1,3-indandione is a chemical compound with the molecular formula C9H5NO4 . It is a derivative of indandione, which is a β-diketone with indane as its structural nucleus . The compound is colorless or white, but older samples may appear yellowish or even green .


Synthesis Analysis

2-Nitro-1,3-indandione can be synthesized by various methods. For instance, it can be produced from 4-nitrophthalic anhydride . Another method involves the self-condensation of indane-1,3-dione in basic conditions (triethylamine, sodium acetate, sodium hydride), or in acidic conditions (sulfuric acid) .


Molecular Structure Analysis

The molecular weight of 2-Nitro-1,3-indandione is 191.14 g/mol . Its IUPAC name is 2-nitroindene-1,3-dione . The InChI string and the canonical SMILES for the compound are also available . The crystal structure of 2-nitro-1,3-indandione dihydrate has been determined .


Chemical Reactions Analysis

2-Nitro-1,3-indandione can participate in various chemical reactions. For instance, it can be involved in asymmetric domino reactions with bromonitroalkanes to yield spironitrocyclopropanes bearing two stereogenic centers . It can also be used in the synthesis of diverse spiro- and fused carbo-/heterocyclic scaffolds based on various cycloadditions and tandem annulation methods .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 191.14 g/mol . It has a XLogP3 value of 1.3, indicating its partition coefficient between octanol and water . It has no hydrogen bond donors, four hydrogen bond acceptors, and no rotatable bonds . Its exact mass and monoisotopic mass are both 191.02185764 g/mol . It has a topological polar surface area of 80 Ų and a heavy atom count of 14 .

Scientific Research Applications

  • Enantioselective Construction and Chemical Properties

    • Enantioselective construction of spiro-1,3-indandiones with three stereocenters was achieved through an asymmetric domino reaction between 2-arylideneindane-1,3-dione and nitro aldehyde, yielding chiral spiro-1,3-indandione derivatives with high enantioselectivity and diastereoselectivity (Duan, Cheng, & Li, 2015).
    • The reaction of pyridine and picolines with 2-bromo-2-nitro-1,3-indandione was studied, revealing complex reactions and the structure of 2-nitro-1,3-indandione in different forms (Metro & Taurins, 1952).
  • Crystal and Molecular Structure Analysis

    • The crystal and molecular structure of 2-nitro-1,3-indandione dihydrate was determined, showing the compound crystallizes as a hydronium salt with an asymmetric arrangement, and the negative charge of the anion is delocalized over part of the molecule containing oxygen atoms (Simonsen & Jacobsen, 1977).
  • Spectroscopic and Kinetic Studies

    • Spectroscopic study of 1,2-indandione, a derivative, was conducted using NMR and mass spectrometry, showing the formation of a hemiketal and its reactivity with amino acids (Wilkinson, 2000).
    • Effects of substituents on the formation of acetals of 4-substituted 1,3-indandiones were studied, revealing kinetic preferences in the products formed from reactions with ethylene glycol and toluenesulfonic acid (Sakane, Otsuji, & Imoto, 1974).
  • Synthesis and Complexation Properties

    • A study presented the synthesis of a new 4-nitro-cinnamoyl derivative of 2-acyl-1,3-indandione and its interaction with ErCl3x6H2O, analyzing its antimicrobial and anticoagulant activity (Nikolova, Kostova, Staneva, & Marinov, 2021).
  • Complexes and Metal Interaction Studies

    • The structure and properties of a series of 2-cinnamoyl-1,3-indandiones and their metal complexes were synthesized and characterized, exploring their optical properties and potential practical applications (Ahmedova et al., 2012).

Safety And Hazards

While specific safety and hazard information for 2-Nitro-1,3-indandione is not available, general safety practices for handling chemicals should be followed. These include avoiding contact with skin, eyes, and clothing, avoiding dust formation, not breathing dust, not ingesting the compound, and keeping it away from heat and sources of ignition .

Future Directions

Indane-1,3-dione, a closely related compound, is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . Given the structural similarity, 2-Nitro-1,3-indandione could potentially have similar applications, offering exciting future directions for research.

properties

IUPAC Name

2-nitroindene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO4/c11-8-5-3-1-2-4-6(5)9(12)7(8)10(13)14/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJGMVHVKJXBIDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8063125
Record name 1H-Indene-1,3(2H)-dione, 2-nitro-
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Molecular Weight

191.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitro-1,3-indandione

CAS RN

3674-33-7
Record name 2-Nitro-1H-indene-1,3(2H)-dione
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Record name 1H-Indene-1,3(2H)-dione, 2-nitro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Nitro-1,3-indandione
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Record name 1H-Indene-1,3(2H)-dione, 2-nitro-
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Record name 1H-Indene-1,3(2H)-dione, 2-nitro-
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Record name 2-nitro-1H-indene-1,3(2H)-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Nitro-1,3-indandione
Reactant of Route 2
2-Nitro-1,3-indandione

Citations

For This Compound
49
Citations
BE Christensen, CH Wang, IW Davies… - Analytical …, 1949 - ACS Publications
IN 1936 Wanag (4) described a new acidic reagent, 2-nitro-l, 3-*-indandione, which formed salts with both inorganic cations and organic bases such as the aliphatic and aromatic …
Number of citations: 10 pubs.acs.org
SJ Metro, A Taurins - Canadian Journal of Chemistry, 1952 - cdnsciencepub.com
2-Bromo-2-nitro-1,3-indandione (I) reacts with pyridine in a complex reaction at ordinary temperature. The main reaction products are 2-nitro-1,3-indandione pyridine salt, pyridine …
Number of citations: 2 cdnsciencepub.com
O Simonsen, JP Jacobsen - Acta Crystallographica Section B …, 1977 - scripts.iucr.org
The crystal structure of 2-nitro-l, 3-indandione dihydrate, C9H906 N, has been determined. The crystals belong to the monoclinic space group P2~/c; the cell dimensions are a= 9.756 (2)…
Number of citations: 10 scripts.iucr.org
SJ Metro - 1951 - escholarship.mcgill.ca
The main abject of this work was to investigate the reaction of 2-bromo-2-nitro-1, 3-indandione with pyridine in order to elucidate the chemica1 character of the former compound and of …
Number of citations: 2 escholarship.mcgill.ca
CO Selenius, JO Lundgren - Acta Crystallographica Section B …, 1980 - scripts.iucr.org
(IUCr) Neutron diffraction study of 2-nitro-1,3-indandione dihydrate Acta Crystallographica Section B Structural Crystallography and Crystal Chemistry 0567-7408 short structural …
Number of citations: 12 scripts.iucr.org
S NORDENSON, JAN SKRAMSTAD… - Acta Chem …, 1984 - researchgate.net
The crystal structure of CHNO, 2-nitro-1, 3-indandiol, has been determined by X-ray diffraction analysis, using MoKa-radiation. The space group is I4 la (no. 88), with cell dimensions a= …
Number of citations: 9 www.researchgate.net
GA Ellestad - 1958 - ir.library.oregonstate.edu
This investigation was undertaken in an attempt to determine whether ultraviolet absorption of some amine 2-nitro-1, 3-indandionates could be used to deterxri. ne the molecular …
Number of citations: 0 ir.library.oregonstate.edu
O Simonsen, JP Jacobsen - Acta Crystallographica Section B …, 1978 - scripts.iucr.org
(IUCr) The crystal and molecular structure of 2-nitro-1,3-indandione dihydrate. A hydronium nitronate: errata Acta Crystallographica Section B Structural Crystallography and Crystal …
Number of citations: 1 scripts.iucr.org
O Simonsen, H Toftlund - Acta Crystallographica Section C: Crystal …, 1988 - scripts.iucr.org
(IUCr) The structure of an intensely coloured FeII complex, diaquabis(2-nitro-1,3-indandionato)iron(II) dihydrate Acta Crystallographica Section C Crystal Structure Communications …
Number of citations: 4 scripts.iucr.org
IW Davies Jr - 1947 - ir.library.oregonstate.edu
In view of the poor or erratic results using fuming nitric ada and the promise of 2-nitro-1, 3indandione as an organic reagent a further seudy of the direct nitration of l,--indandiono was …
Number of citations: 1 ir.library.oregonstate.edu

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